molecular formula C10H11NO4 B1402804 methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate CAS No. 50563-23-0

methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate

Cat. No. B1402804
CAS RN: 50563-23-0
M. Wt: 209.2 g/mol
InChI Key: YPSPDGUMPSSYDS-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate, also known as methyl (2E)-2-hydroxyimino-3-(4-hydroxyphenyl)propanoate, is an organic compound belonging to the family of substituted propanoates. It is a white solid with a molecular weight of 214.19 g/mol. This compound has a variety of applications in scientific research, including as a reagent for organic synthesis, as a substrate for enzyme assays, and as a fluorescent probe for the detection of metal ions.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate has been synthesized and characterized for its structural properties. Xiao-liu Li et al. (2009) explored its synthesis and crystal structure, showing its potential as a precursor for α-amino acids. The compound crystallizes in a monoclinic class, exhibiting intermolecular hydrogen bonds significant for chemical interactions and structural stability (Xiao-liu Li, X. Zhen, Jian-rong Han, & Shouxin Liu, 2009).

Antitumor Activities

Xiong Jing (2011) synthesized derivatives of this compound from L-tyrosine methyl ester and D-tyrosine ethyl ester, showing that these derivatives have selective anti-tumor activities. This highlights the compound's relevance in developing potential antitumor agents (Xiong Jing, 2011).

Anti-inflammatory Properties

Research into phenolic compounds related to methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate has shown anti-inflammatory activities. Xiaolei Ren et al. (2021) isolated similar compounds from Eucommia ulmoides Oliv. leaves, providing insights into their potential for treating inflammatory conditions (Xiaolei Ren et al., 2021).

Applications in Nanotechnology

Lina Huang et al. (2018) studied the loading of a similar compound by mesoporous silica nanoparticles for use in synthetic ester lubricant oil, showcasing its utility in enhancing the oxidative stability of lubricant formulations (Lina Huang et al., 2018).

properties

IUPAC Name

methyl (2E)-2-hydroxyimino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(13)9(11-14)6-7-2-4-8(12)5-3-7/h2-5,12,14H,6H2,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSPDGUMPSSYDS-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/O)/CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744340
Record name Methyl (2E)-2-(hydroxyimino)-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate

CAS RN

50563-23-0
Record name Methyl (2E)-2-(hydroxyimino)-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate
Reactant of Route 5
methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate
Reactant of Route 6
methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.